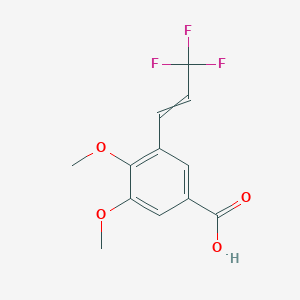
N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide: is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide typically involves the reaction of trifluoromethanesulfonyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction temperature is often maintained at low to moderate levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production volume and purity requirements. Advanced purification techniques such as recrystallization or chromatography are often employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The double bond in the prop-2-enamide moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Addition Reactions: Electrophiles such as halogens or acids are used, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while addition reactions can produce halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Trifluoromethanesulfonyl)acetamide
- N-(Trifluoromethanesulfonyl)benzamide
- N-(Trifluoromethanesulfonyl)propionamide
Uniqueness
N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide is unique due to the presence of both trifluoromethanesulfonyl and trifluoromethyl groups, which impart distinct reactivity and properties. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
581804-49-1 |
|---|---|
Molekularformel |
C5H3F6NO3S |
Molekulargewicht |
271.14 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-N-(trifluoromethylsulfonyl)prop-2-enamide |
InChI |
InChI=1S/C5H3F6NO3S/c1-2(4(6,7)8)3(13)12-16(14,15)5(9,10)11/h1H2,(H,12,13) |
InChI-Schlüssel |
LQQDYLVHMFSOEG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)NS(=O)(=O)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


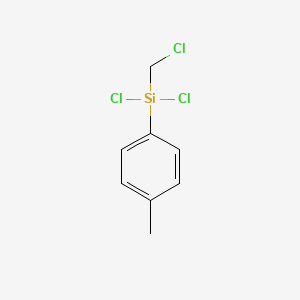
![Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B12594841.png)
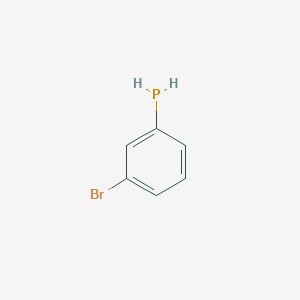
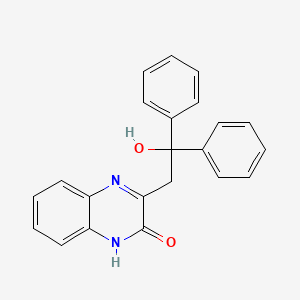
![(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol](/img/structure/B12594868.png)
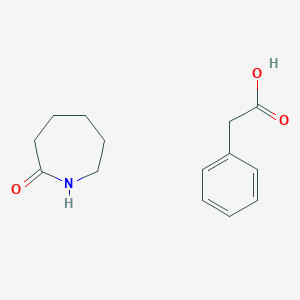
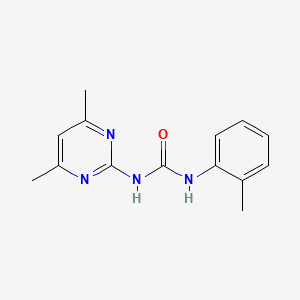
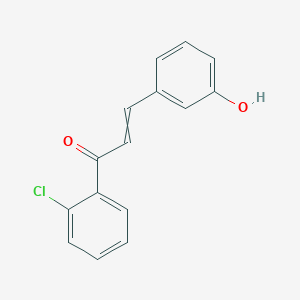

![4-[4-(Benzyloxy)butyl]anisole](/img/structure/B12594907.png)
![3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12594918.png)
![5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12594922.png)
